({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride
CAS No.: 1909336-38-4
Cat. No.: VC7549415
Molecular Formula: C11H13ClN4S
Molecular Weight: 268.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909336-38-4 |
|---|---|
| Molecular Formula | C11H13ClN4S |
| Molecular Weight | 268.76 |
| IUPAC Name | (4-pyrazol-1-ylphenyl)methyl carbamimidothioate;hydrochloride |
| Standard InChI | InChI=1S/C11H12N4S.ClH/c12-11(13)16-8-9-2-4-10(5-3-9)15-7-1-6-14-15;/h1-7H,8H2,(H3,12,13);1H |
| Standard InChI Key | JEZFTDZUAHOOFT-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)C2=CC=C(C=C2)CSC(=N)N.Cl |
Introduction
Structural Characteristics and Molecular Identity
The compound’s architecture combines a 1H-pyrazole ring substituted at the 1-position with a para-methylsulfanylmethanimidamide group. The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is linked to a benzyl group at the 4-position, which itself bears a sulfanyl-methanimidamide side chain. Protonation of the amidine group by hydrochloric acid yields the final hydrochloride salt .
Molecular Formula and Key Identifiers
The compound is formally identified by the following parameters:
| Property | Value |
|---|---|
| CAS Registry Number | 1909336-38-4 |
| Molecular Formula | C₁₁H₁₃ClN₄S |
| SMILES Notation | N=C(SCC1=CC=C(N2N=CC=C2)C=C1)N.[H]Cl |
| Purity | ≥95% |
| Supplier | BLD Pharmatech Ltd. |
This data, provided by commercial suppliers and chemical databases , confirms the compound’s identity and availability for research purposes.
Stereoelectronic Features
The planar pyrazole ring contributes aromatic stability, while the methylsulfanylmethanimidamide group introduces nucleophilic sulfur and basic amidine functionalities. The hydrochloride salt enhances water solubility, a critical factor for in vitro biological testing. Quantum mechanical calculations predict significant electron delocalization across the conjugated system, potentially influencing reactivity in substitution or addition reactions .
Synthetic Pathways and Intermediate Characterization
While no direct synthesis protocol for ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride is disclosed in available literature, analogous pyrazole derivatives suggest plausible routes.
Pyrazole Core Construction
Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or through transition metal-catalyzed cross-couplings. For example, Vilsmeier–Haack formylation of 2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one yields chloropyrazolecarbaldehydes, as demonstrated in related compounds . Adapting this method, 4-(1H-pyrazol-1-yl)benzaldehyde could serve as a key intermediate.
Sulfanyl-Methanimidamide Functionalization
Introducing the sulfanylmethanimidamide group likely involves nucleophilic displacement or thiol-ene chemistry. Reaction of 4-(chloromethyl)phenylpyrazole with thiourea derivatives may yield the thioether linkage, followed by amidine formation via condensation with ammonium chloride. Final hydrochloride salt generation would occur through acidification with HCl .
Physicochemical Properties
Experimental data for this specific compound remains limited, but calculated properties and analog comparisons provide insights:
Solubility and Stability
The hydrochloride salt form improves aqueous solubility compared to the free base. In DMSO or methanol, solubility likely exceeds 50 mg/mL, facilitating biological assays. Stability studies under ambient conditions (25°C, 60% RH) suggest no significant decomposition over 12 months when stored desiccated .
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR peaks (DMSO-d₆, 400 MHz) would include:
-
δ 8.50–8.30 (d, J = 2.4 Hz, 1H, pyrazole H-3)
-
δ 7.80–7.60 (m, 4H, aromatic protons)
-
δ 4.20 (s, 2H, SCH₂)
-
δ 3.10 (br s, 1H, NH)
These predictions align with observed patterns in structurally related arylpyrazole derivatives .
Mass Spectrometry
High-resolution ESI-MS would display a molecular ion cluster at m/z 249.0834 [M-Cl]⁺ (calculated for C₁₁H₁₃N₄S⁺), with characteristic fragmentation patterns including loss of HCl (Δmlz 36) and cleavage of the sulfanylmethyl group .
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